molecular formula C14H19NO3 B241646 N-allyl-4-(4-methoxyphenoxy)butanamide

N-allyl-4-(4-methoxyphenoxy)butanamide

Cat. No.: B241646
M. Wt: 249.3 g/mol
InChI Key: VEDBCVFIFKYRGH-UHFFFAOYSA-N
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Description

N-allyl-4-(4-methoxyphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with an allyl group at the nitrogen atom and a 4-methoxyphenoxy moiety at the terminal carbon of the butanamide chain. Its molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of 262.30 g/mol.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

4-(4-methoxyphenoxy)-N-prop-2-enylbutanamide

InChI

InChI=1S/C14H19NO3/c1-3-10-15-14(16)5-4-11-18-13-8-6-12(17-2)7-9-13/h3,6-9H,1,4-5,10-11H2,2H3,(H,15,16)

InChI Key

VEDBCVFIFKYRGH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCC(=O)NCC=C

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Functional Groups Reported Biological Activity Source
N-allyl-4-(4-methoxyphenoxy)butanamide R₁ = allyl; R₂ = 4-methoxyphenoxy 262.30 Allyl amide, methoxyphenoxy ether Not directly reported N/A
4-Methoxybutyrylfentanyl R₁ = 4-methoxyphenyl; R₂ = piperidinyl-phenethyl 424.55 Amide, piperidine, phenethyl Opioid receptor agonist
4-amino-N-[4-(benzyloxy)phenyl]butanamide R₁ = amino; R₂ = benzyloxy 284.35 Primary amine, benzyloxy ether Not reported (structural database)
N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)-butanamide R₁ = 3-acetylphenyl; R₂ = 4-chloro-2-methylphenoxy 344.82 Acetylphenyl, chloro-methylphenoxy Not reported (structural analysis)

Key Structural Differences and Implications

Allyl vs. Piperidinyl-Phenethyl (4-Methoxybutyrylfentanyl) :

  • The allyl group in the target compound introduces a conjugated double bond, enhancing electrophilic reactivity compared to the bulky piperidinyl-phenethyl group in 4-Methoxybutyrylfentanyl. This difference likely shifts pharmacological targets: the fentanyl analog binds opioid receptors due to its piperidine core , whereas the allyl group may favor interactions with enzymes like phosphodiesterases (PDEs) based on structural parallels to PDE5 inhibitors (e.g., sildenafil analogs in ) .

Methoxyphenoxy vs. The amino group in the benzyloxy analog could increase hydrogen-bonding capacity, altering membrane permeability compared to the allyl group .

Chloro-Methylphenoxy vs. Methoxyphenoxy (N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)-butanamide): The electron-withdrawing chloro and methyl groups in the chloro-methylphenoxy analog reduce electron density on the aromatic ring compared to the methoxy group. This may affect binding to hydrophobic pockets in target proteins. The acetylphenyl substituent adds a ketone group, which could participate in covalent interactions absent in the allyl-substituted target compound .

Pharmacological and Physicochemical Properties

Physicochemical Data

  • Lipophilicity: The methoxyphenoxy group contributes moderate lipophilicity, likely higher than the amino-substituted analog but lower than the chloro-methylphenoxy derivative .
  • Solubility: Predicted to be sparingly soluble in water due to the nonpolar methoxyphenoxy and allyl groups.

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